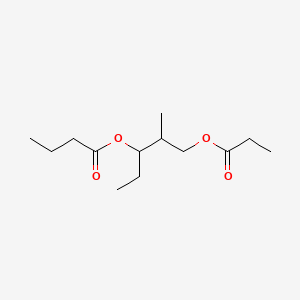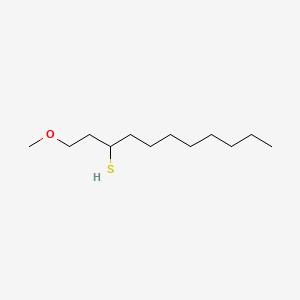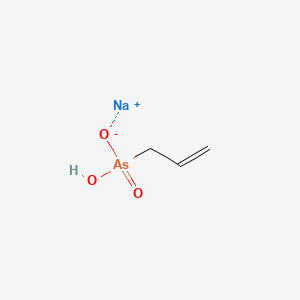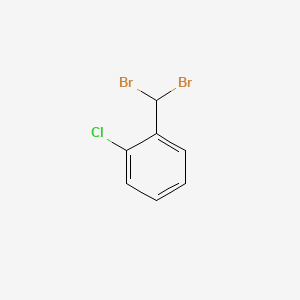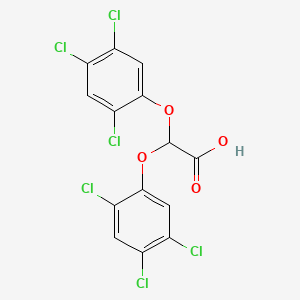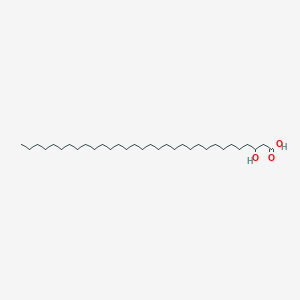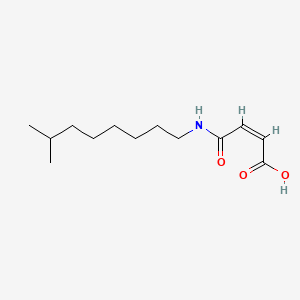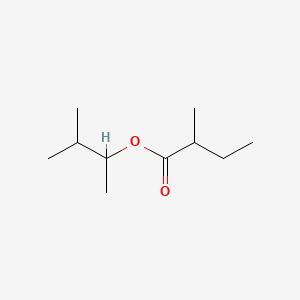![molecular formula C15H18 B12659650 (1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene CAS No. 36806-65-2](/img/structure/B12659650.png)
(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene is a complex polycyclic hydrocarbon. This compound is characterized by its unique structure, which includes multiple fused rings and a diene system. Its intricate molecular architecture makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene typically involves multiple steps, starting from simpler organic molecules. The process often includes cycloaddition reactions, such as Diels-Alder reactions, followed by various rearrangements and ring-closing steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar polycyclic hydrocarbons are often produced using high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of these methods depends on the availability of starting materials and the efficiency of the synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce halogen atoms or other functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding polycyclic hydrocarbon behavior and for developing new synthetic methodologies.
Biology
In biology, this compound’s interactions with biological molecules are of interest. Its rigid structure can be used to probe the binding sites of enzymes and receptors, providing insights into molecular recognition processes.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Their unique structures could interact with biological targets in ways that simpler molecules cannot, leading to new drug discovery opportunities.
Industry
In industry, this compound can be used as a precursor for the synthesis of more complex materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene exerts its effects depends on its interactions with other molecules. Its rigid, polycyclic structure allows it to fit into specific molecular sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: Another polycyclic hydrocarbon with a simpler structure.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure.
Dodecahedrane: A polycyclic hydrocarbon with a dodecahedral structure.
Uniqueness
What sets (1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene apart is its combination of multiple fused rings and a diene system, which imparts unique reactivity and structural properties. This makes it a valuable compound for studying the effects of molecular rigidity and strain on chemical behavior.
Propriétés
Numéro CAS |
36806-65-2 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene |
InChI |
InChI=1S/C15H18/c1-3-10-5-8(1)12-7-13-9-2-4-11(6-9)15(13)14(10)12/h1-4,8-15H,5-7H2/t8-,9+,10+,11-,12-,13-,14+,15+/m1/s1 |
Clé InChI |
QTPFGTKLGUJTLV-GJEZMALESA-N |
SMILES isomérique |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C[C@H]4[C@@H]3[C@@H]5C[C@H]4C=C5 |
SMILES canonique |
C1C2C=CC1C3C2CC4C3C5CC4C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


